PF-06758955 HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

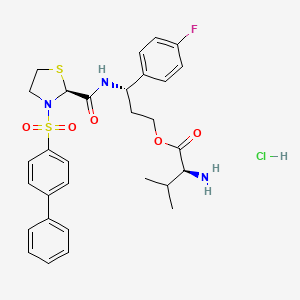

PF-06758955 is a potent and selective inhibitor of MAP4K4.

Scientific Research Applications

Alzheimer’s Disease Research

PF-06751979, a selective inhibitor closely related to PF-06758955 HCl, demonstrates potential in Alzheimer’s disease research. It acts as a beta-site amyloid precursor protein cleaving enzyme-1 inhibitor, key in generating amyloid-β peptides associated with cerebral degeneration in Alzheimer’s disease. Clinical studies have shown its ability to reduce amyloid-β peptides in cerebrospinal fluid and plasma, indicating its potential for clinical development in treating Alzheimer's (Qiu et al., 2019).

Cardiomyocyte Apoptosis

Pirfenidone (PFD), another compound related to PF-06758955 HCl, has shown protective effects against cardiomyocyte apoptosis. Research suggests that PFD can protect rat cardiomyocytes from homocysteine-induced apoptosis by modulating the connexin 43 signaling pathway (Chen et al., 2020).

Non-Alcoholic Steatohepatitis (NASH)

Paeoniflorin (PF), a major active ingredient in Paeonia lactiflora, has been studied for its anti-inflammatory effects in a rat model of NASH. PF exhibited liver protective effects and reduced hepatic steatosis and inflammation, possibly by inhibiting the ROCK/NF-κB signaling pathway in the NASH liver (Ma et al., 2016).

Drug Abuse Treatment

Studies on Pluronic® F-127 (PF-127) hydrogel, which is structurally similar to PF-06758955 HCl, show its potential as a modified release system for treating drug abuse. The hydrogel can provide sustained release of drugs like naltrexone, an alcohol and opioid antagonist, suggesting its utility in controlled drug delivery systems (Derakhshandeh et al., 2010).

Hepatocellular Carcinoma

Research on Poncirus fructus (PF) demonstrates its potential anticancer effects, particularly against hepatocellular carcinoma (HCC). PF is known to induce apoptosis and reduce invasiveness and migration in HCC cell lines, highlighting its therapeutic potential in cancer treatment (Munakarmi et al., 2020).

Ocular Drug Delivery

Pranoprofen (PF), a nonsteroidal anti-inflammatory drug, has been studied for ocular administration. When formulated in PLGA nanoparticles, it showed promise for treating eye conditions like strabismus and cataract surgery (Cañadas et al., 2016).

Hepatitis C Treatment

PF-00868554 is a nonnucleoside inhibitor of the HCV RNA polymerase and has shown potent and broad-spectrum antiviral activity against genotype 1 HCV strains. Its ability to bind to the thumb base domain of the HCV RNA polymerase makes it a promising oral antiviral agent in HCV-infected patients (Shi et al., 2009).

properties

Product Name |

PF-06758955 HCl |

|---|---|

Molecular Formula |

C20H19Cl2N3O3 |

Molecular Weight |

420.29 |

IUPAC Name |

2-[6′-Amino-5′-(4-chloro-phenyl)-[3,3′]bipyridinyl-6-yloxy]-2-methyl-propionic acid hydrochloride |

InChI |

InChI=1S/C20H18ClN3O3.ClH/c1-20(2,19(25)26)27-17-8-5-13(10-23-17)14-9-16(18(22)24-11-14)12-3-6-15(21)7-4-12;/h3-11H,1-2H3,(H2,22,24)(H,25,26);1H |

InChI Key |

QABQWMZIWJXWQO-UHFFFAOYSA-N |

SMILES |

CC(C)(OC1=CC=C(C2=CC(C3=CC=C(Cl)C=C3)=C(N)N=C2)C=N1)C(O)=O.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

PF-06758955; PF06758955; PF 06758955; PF-6758955; PF6758955; PF 6758955 HCl; PF-06758955 hydrochloride. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B1193334.png)